

Technical Guide: Methyl 2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-methyl-2H-indazole-3-carboxylate

Cat. No.: B033939

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-methyl-2H-indazole-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a specific CAS number for this compound in public databases, this guide focuses on its synthesis, predicted properties based on closely related analogs, and the biological significance of the 2-alkyl-2H-indazole scaffold.

Chemical Identity and Data

While a dedicated CAS number for **Methyl 2-methyl-2H-indazole-3-carboxylate** is not readily found, key data for its immediate precursor, the corresponding carboxylic acid, and the isomeric starting material are provided below for reference.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2-Methyl-2H-indazole-3-carboxylic acid	34252-44-3	C ₉ H ₈ N ₂ O ₂	176.17[1]
Methyl 1H-indazole-3-carboxylate	43120-28-1	C ₉ H ₈ N ₂ O ₂	176.17[2][3]

Synthesis and Experimental Protocols

The synthesis of **Methyl 2-methyl-2H-indazole-3-carboxylate** is primarily achieved through the N-alkylation of Methyl 1H-indazole-3-carboxylate. This reaction typically yields a mixture of two regioisomers: the N1-methylated product (Methyl 1-methyl-1H-indazole-3-carboxylate) and the desired N2-methylated product (**Methyl 2-methyl-2H-indazole-3-carboxylate**). The regioselectivity of this alkylation is highly dependent on the reaction conditions, including the choice of base and solvent.

Experimental Protocol: N-Methylation of Methyl 1H-indazole-3-carboxylate

This protocol is adapted from established procedures for the N-alkylation of indazoles.[4][5]

Materials:

- Methyl 1H-indazole-3-carboxylate
- Methyl iodide (or dimethyl sulfate)
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

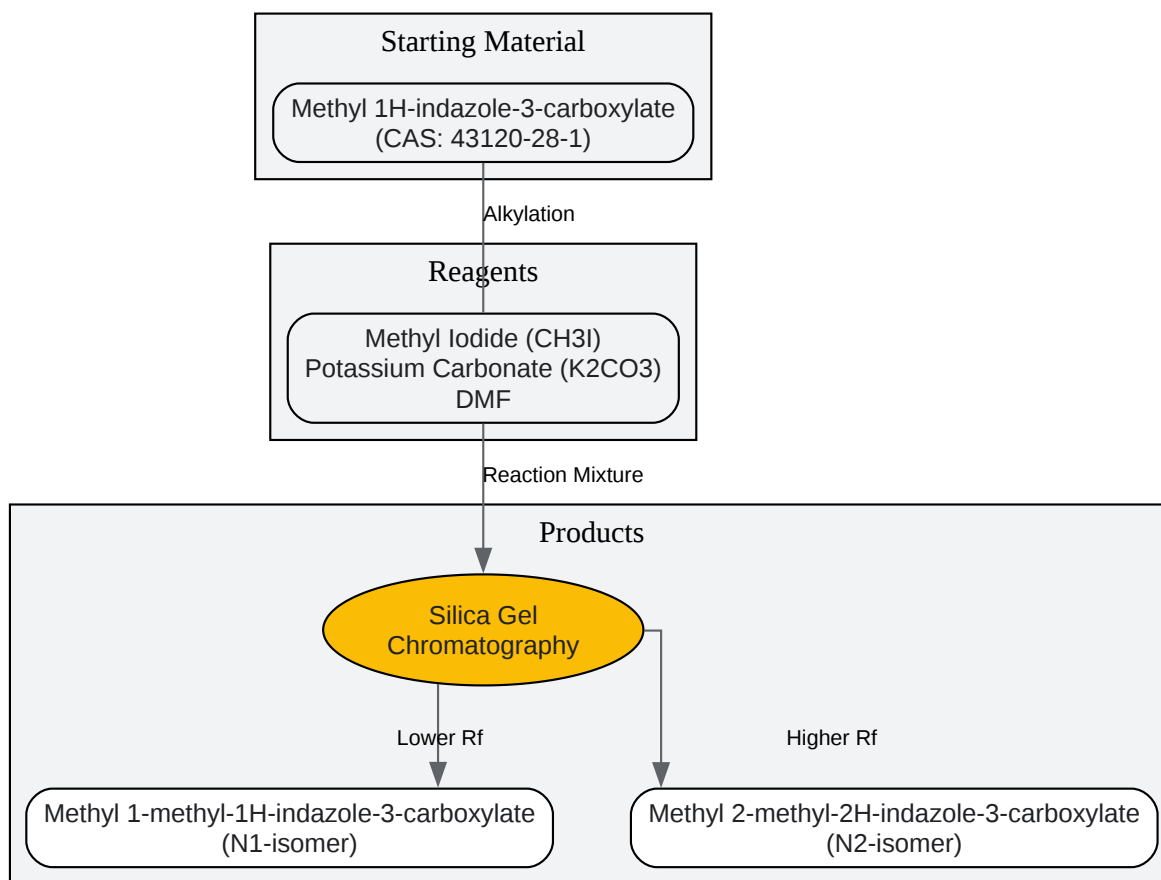
Procedure:

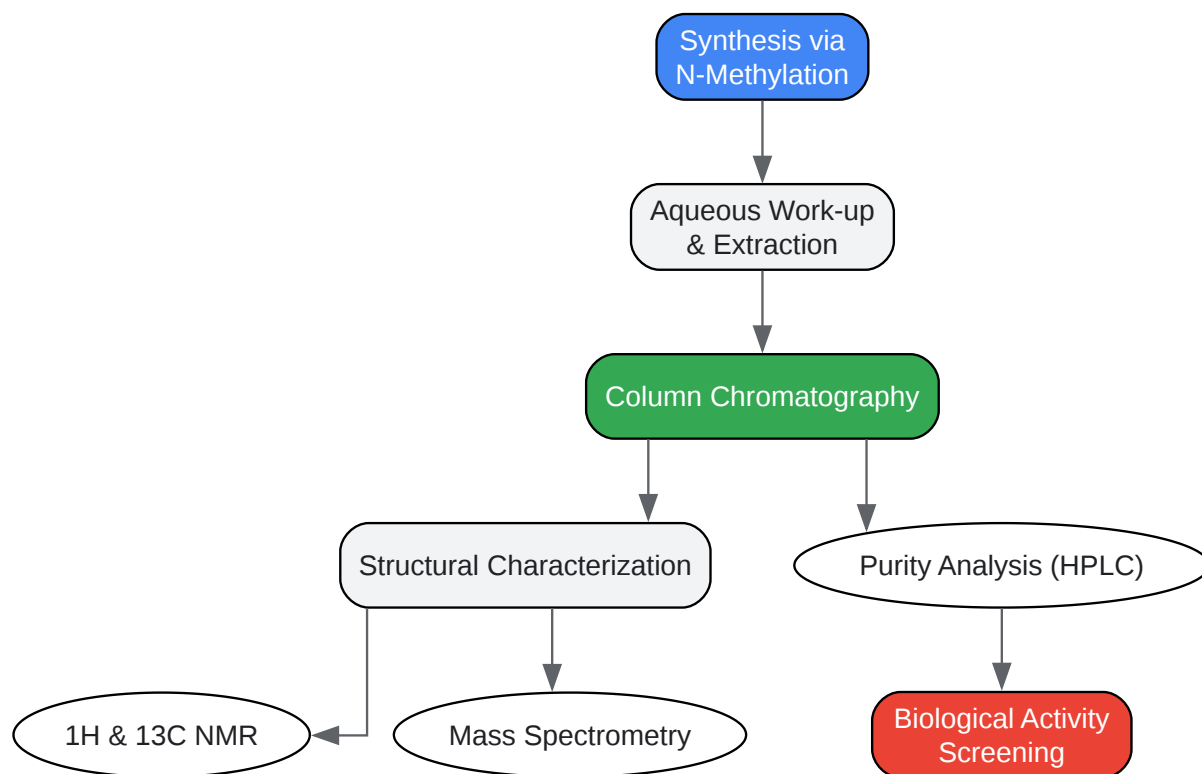
- **Reaction Setup:** To a solution of Methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- **Methylation:** Add methyl iodide (1.2 eq) to the suspension at room temperature.

- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, can be purified by silica gel column chromatography to isolate the **Methyl 2-methyl-2H-indazole-3-carboxylate**. The 2H-regioisomer has been reported to have a higher R_f value compared to the 1H-regioisomer in similar systems.^[5]

Synthetic Pathway

The following diagram illustrates the general synthetic pathway for the N-methylation of Methyl 1H-indazole-3-carboxylate, leading to both the N1 and N2 methylated regioisomers.





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- To cite this document: BenchChem. [Technical Guide: Methyl 2-methyl-2H-indazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033939#methyl-2-methyl-2h-indazole-3-carboxylate-cas-number]

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